

# Spectral Data for 3-Bromo-4-nitroindole: A Comprehensive Guide

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## Compound of Interest

Compound Name: 3-Bromo-4-nitroindole

Cat. No.: B139827

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For Researchers, Scientists, and Drug Development Professionals

- A detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **3-Bromo-4-nitroindole** has been compiled. This guide presents the available spectral information in a structured format to facilitate research and development applications.

While a comprehensive set of experimentally-derived spectral data for **3-Bromo-4-nitroindole** is not readily available in publicly accessible databases and scientific literature, this guide provides an overview of the expected spectral characteristics and general experimental protocols applicable to this class of compounds. The information herein is intended to serve as a foundational resource for researchers working with **3-Bromo-4-nitroindole** and similar molecular structures.

Due to the limited availability of specific experimental data, representative tables for NMR, IR, and MS have been structured below. These tables are currently unpopulated but provide a clear framework for organizing such data once it becomes available through experimental work.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **3-Bromo-4-nitroindole**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would provide crucial information about the arrangement of atoms.

### <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available				

### <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	

## Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Bromo-4-nitroindole** would be expected to show characteristic absorption bands for the N-H bond of the indole ring, the nitro group ( $\text{NO}_2$ ), and the carbon-bromine (C-Br) bond, as well as aromatic C-H and C=C stretching and bending vibrations. An entry for the FTIR spectrum of "3-Bromanyl-4-nitro-1H-indole," an alternative name for the target compound, has been identified in the SpectraBase database; however, access to the full spectrum requires user registration.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not available		

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is noted as being available for "3-Bromanyl-4-nitro-1H-indole" on SpectraBase, which would reveal the molecular ion peak and the fragmentation pattern. The molecular formula of **3-Bromo-4-nitroindole** is  $\text{C}_8\text{H}_5\text{BrN}_2\text{O}_2$ .

m/z	Relative Intensity (%)	Assignment
Data not available		

## Experimental Protocols

Detailed experimental protocols for acquiring spectral data for a specific compound like **3-Bromo-4-nitroindole** are typically found in the supporting information of scientific publications where the compound is synthesized and characterized. As no such publication with this specific data has been identified, general protocols are provided below.

### NMR Spectroscopy

A sample of **3-Bromo-4-nitroindole** would be dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for  $^1\text{H}$ ). Chemical shifts would be reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

### IR Spectroscopy

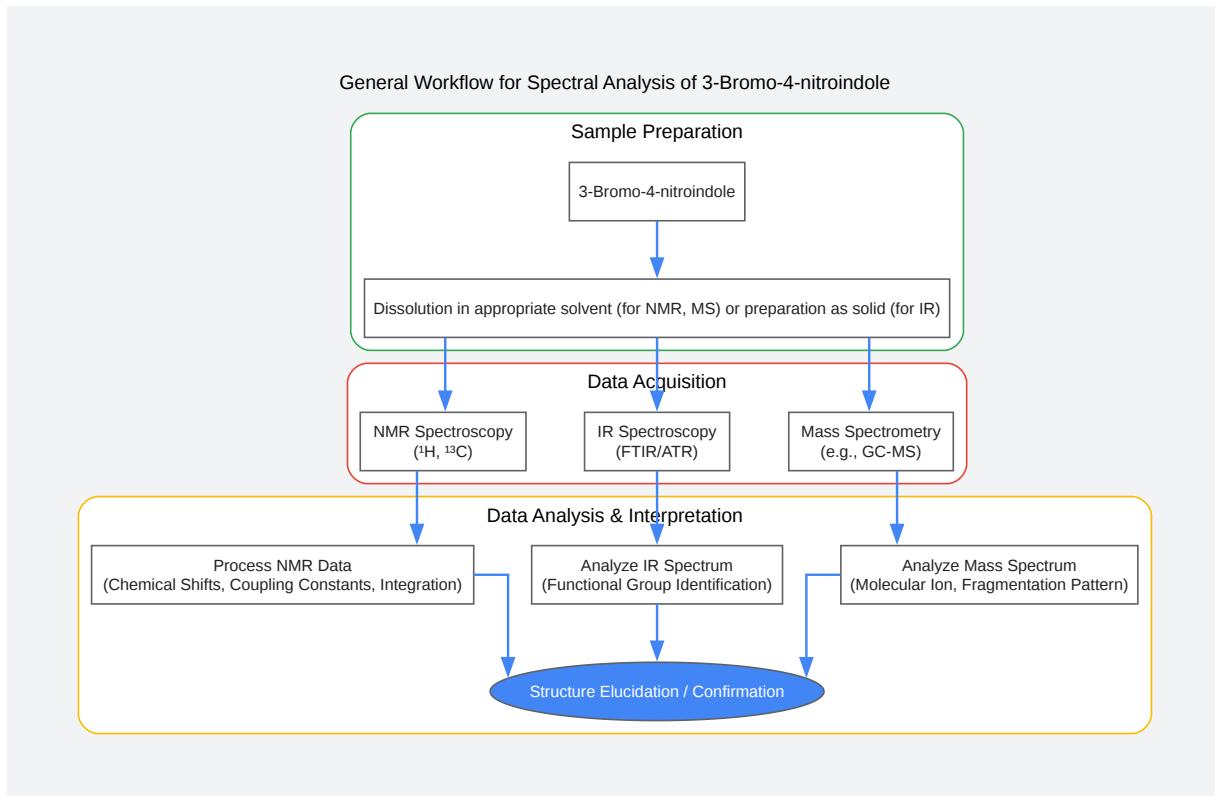
The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400  $\text{cm}^{-1}$ .

### Mass Spectrometry

For GC-MS analysis, the sample would be injected into a gas chromatograph to separate it from any impurities. The separated compound would then be introduced into the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

## Workflow for Spectral Analysis

The general workflow for the spectral analysis of a compound like **3-Bromo-4-nitroindole** is illustrated in the following diagram.



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